![molecular formula C13H13ClN4O2S B2813690 N-(3-chloro-4-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 360765-49-7](/img/structure/B2813690.png)
N-(3-chloro-4-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H13ClN4O2S and its molecular weight is 324.78. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
1,2,4-triazine derivatives have been synthesized and evaluated for their anticancer activity. For instance, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed selective influence on non-small cell lung and CNS cancer cell lines, highlighting the potential of these compounds in cancer therapy (Berest et al., 2011). Moreover, substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments exhibited significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, suggesting the importance of structure-activity relationship (SAR) analysis in drug development (Kovalenko et al., 2012).
Antibacterial Activity
Some 1,2,4-triazine derivatives have been explored for their antibacterial properties. For example, novel analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines showed notable activity against various bacteria, illustrating the potential of these compounds in addressing bacterial infections (Kumar et al., 2019).
Anti-inflammatory Activity
The search also uncovered studies focusing on the synthesis of compounds with anti-inflammatory properties. For instance, N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamides were synthesized and found to exhibit significant anti-inflammatory activity, demonstrating the therapeutic potential of triazine derivatives in inflammation-related conditions (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-7-3-4-9(5-10(7)14)15-11(19)6-21-13-16-12(20)8(2)17-18-13/h3-5H,6H2,1-2H3,(H,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTPLKMNPILZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide |
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